![molecular formula C15H16BrNOS B2511913 (4-bromothiophen-2-yl)((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2310103-05-8](/img/structure/B2511913.png)

(4-bromothiophen-2-yl)((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "(4-bromothiophen-2-yl)((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone" is a complex molecule that appears to be related to a class of compounds with potential biological activities. Although the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, as well as biological activities, which can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

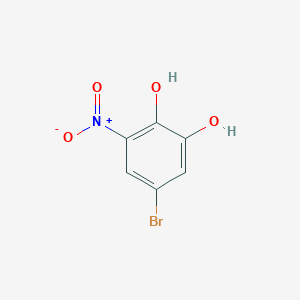

The synthesis of related compounds involves multi-step organic reactions, including bromination and demethylation, as seen in the synthesis of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives . Similarly, the synthesis of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives was achieved using the reductive amination method . These methods suggest that the synthesis of the compound of interest might also involve halogenation and amination steps, potentially under reductive conditions.

Molecular Structure Analysis

The molecular structure of the compound includes a bromothiophen moiety and a cyclopropylidene-azabicyclooctane framework. The presence of a bromine atom indicates the possibility of further functionalization through nucleophilic substitution reactions. The azabicyclooctane structure implies a rigid, complex ring system that could impact the compound's biological interactions.

Chemical Reactions Analysis

Compounds with bromine, such as bromophenols synthesized in the first paper, can undergo various chemical reactions, including further bromination, coupling reactions, and nucleophilic substitutions . The presence of a cyclopropyl group, as seen in the second paper, suggests that the compound might also undergo ring-opening reactions under certain conditions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not discussed in the provided papers, we can infer that the presence of a bromine atom and a bicyclic structure would influence its boiling point, solubility, and stability. The compound's reactivity would be affected by the presence of the bromine atom, which is a good leaving group, and the strained cyclopropyl ring, which can impart unique reactivity patterns.

Wissenschaftliche Forschungsanwendungen

Bromination Reactions

Brominated compounds, such as those derived from (4-bromothiophen-2-yl)((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone, are crucial in organic synthesis. They serve as intermediates in the preparation of more complex molecules. For instance, the bromination of bicyclo[3.2.1]octa-2,6-diene with N-bromosuccinimide illustrates the formation of intermediates that can undergo further chemical transformations, highlighting the importance of brominated compounds in synthetic strategies (Japenga, Klumpp, & Stapersma, 1977).

Cycloaddition Reactions

Compounds like (4-bromothiophen-2-yl)((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone may participate in cycloaddition reactions, which are fundamental in constructing cyclic structures. For example, the Diels-Alder reaction in water medium to synthesize (4-bromo-1-naphthyl)-(3-(substituted phenyl) bicyclo[2.2.1]hept-5-en-2-yl) methyl ketones demonstrates the utility of cycloaddition reactions in efficiently creating complex bicyclic frameworks with potential antimicrobial and antioxidant activities (Thirunarayanan, 2017).

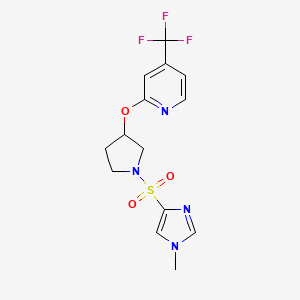

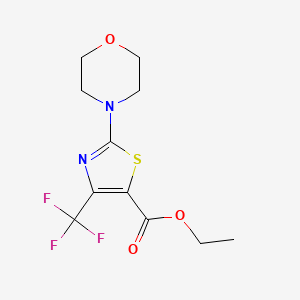

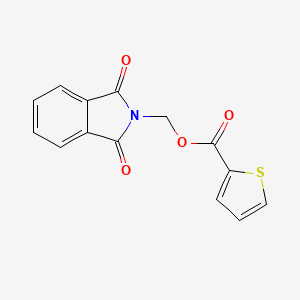

Synthesis of Heterocyclic Compounds

The structural motif found in (4-bromothiophen-2-yl)((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone is reminiscent of heterocyclic compounds, which are pivotal in medicinal chemistry. The synthesis and evaluation of novel (3-(4-substitutedphenylamino)-8-azabicyclo(3.2.1)oct-8yl)-phenyl-methanone derivatives showcase the relevance of such structures in developing compounds with antibacterial activity, illustrating the potential biomedical applications of related compounds (Reddy et al., 2011).

Antioxidant Properties

Compounds containing bromophenols, which may be structurally related to the compound of interest, have been studied for their antioxidant properties. For example, the synthesis and evaluation of antioxidant properties of diphenylmethane derivative bromophenols, including a natural product, highlight the potential of brominated compounds in contributing to antioxidant activity, a property that could be relevant for materials science and pharmacology (Balaydın et al., 2010).

Catalytic Applications

The structural complexity and presence of chiral centers in compounds like (4-bromothiophen-2-yl)((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone suggest their potential use as catalysts or ligands in asymmetric synthesis. For instance, enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol has been evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes, demonstrating high enantioselectivity and highlighting the utility of complex molecules in catalytic processes (Wang et al., 2008).

Wirkmechanismus

Target of Action

The primary target of the compound (4-bromothiophen-2-yl)((1R,5S)-3-cyclopropylidene-8-azabicyclo[32A structurally similar compound, mrtx1133, is reported to be a potent and selective inhibitor of kras g12d , which is a common oncogenic mutation in various types of solid tumors .

Mode of Action

The exact mode of action of (4-bromothiophen-2-yl)((1R,5S)-3-cyclopropylidene-8-azabicyclo[32It can be inferred from the structurally similar compound mrtx1133 that it may bind to its target with high affinity . This binding could potentially inhibit the function of the target protein, leading to a decrease in the proliferation of cancer cells .

Result of Action

The molecular and cellular effects of (4-bromothiophen-2-yl)((1R,5S)-3-cyclopropylidene-8-azabicyclo[32Based on the potential target of this compound, it might lead to a decrease in the proliferation of cancer cells .

Eigenschaften

IUPAC Name |

(4-bromothiophen-2-yl)-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNOS/c16-11-7-14(19-8-11)15(18)17-12-3-4-13(17)6-10(5-12)9-1-2-9/h7-8,12-13H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFZBMICIYKRGKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(=C3CC3)CC1N2C(=O)C4=CC(=CS4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-bromothiophen-2-yl)((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-cyclopropyl-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2511834.png)

![(1S,4S,8S,9S,11R,13R,14R,16R)-7,9,13-trimethyl-6-[3-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]but-3-enyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-diene-11,14,16-triol](/img/structure/B2511835.png)

![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2511840.png)

![N-(1-cyanocyclopentyl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide](/img/structure/B2511843.png)

![2-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2511845.png)

![2-(3-Chloroanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2511846.png)

![3-Methylisothiazolo[5,4-D]pyrimidin-4(5H)-one](/img/structure/B2511847.png)

![[(4-Methoxyphenyl)methyl][1-(thiophen-2-yl)propan-2-yl]amine](/img/structure/B2511850.png)

![(1R,3s,5S)-3-(pyridin-2-yloxy)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2511853.png)